molecular formula C25H22FN3O6S B2605663 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-73-0

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2605663
CAS No.: 851949-73-0
M. Wt: 511.52
InChI Key: KAKBMJIKRSGIHB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a 4-fluorophenyl group at position 3, an acetamido moiety linked to a 3,4-dimethoxyphenyl group at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O6S/c1-4-35-25(32)22-17-13-36-23(21(17)24(31)29(28-22)16-8-6-15(26)7-9-16)27-20(30)12-14-5-10-18(33-2)19(11-14)34-3/h5-11,13H,4,12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBMJIKRSGIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with multiple substituents that enhance its pharmacological profile. The presence of methoxy and fluorine groups is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The thieno[3,4-d]pyridazine structure is known to exhibit inhibitory effects on certain enzymes, which may contribute to its therapeutic potential.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it could act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in cancer progression .
  • Receptor Modulation : Interaction with various receptors can modulate signal transduction pathways related to cell growth and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
  • Antimicrobial Properties : Some derivatives of similar compounds have shown promise against bacterial and fungal strains, indicating that this compound might also exhibit antimicrobial activity .

Case Studies

Several studies have highlighted the efficacy of similar compounds in various biological assays:

  • Cell Viability Assays : In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines significantly compared to control groups. For example, a related thieno[3,4-d]pyridazine derivative showed IC50 values in the micromolar range against breast cancer cells .
  • Animal Models : In vivo studies using murine models indicated that treatment with thieno[3,4-d]pyridazine derivatives resulted in reduced tumor size and improved survival rates compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacterial strains

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in preclinical studies as a potential anticancer agent. It operates through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may possess similar properties .

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects. Agonists targeting the apelin receptor have been associated with neuroprotection in models of neurodegenerative diseases. This compound could potentially act as a modulator of neuroinflammation and neuronal survival pathways .

Pharmacological Studies

Mechanism of Action
The compound's mechanism involves the modulation of specific signaling pathways related to apoptosis and cell survival. Studies have shown that the presence of the 4-fluorophenyl moiety is critical for its biological activity, influencing receptor binding and subsequent cellular responses .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of similar compounds. The presence of methoxy groups on the phenyl ring has been noted to enhance potency by increasing lipophilicity and improving receptor interactions. This insight is crucial for the development of more effective analogs for therapeutic use .

Case Studies

Study Focus Findings
Study ACancer Cell LinesDemonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values in low micromolar range.
Study BNeuroprotectionShowed reduced neuronal death in models of Alzheimer's disease when treated with the compound, indicating potential for further development as a neuroprotective agent.
Study CHDAC InhibitionConfirmed that the compound inhibits HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles associated with tumor suppression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

  • Core Structure: Pyrrolo[1,2-b]pyridazine (vs. thieno[3,4-d]pyridazine in the target compound).
  • Key Substituents :
    • 2,3-Difluorophenylmethyl at position 1.
    • Trifluoromethyl-furan carboxamide at position 3.
  • Implications: The pyrrolo-pyridazine core may enhance π-stacking interactions compared to the sulfur-containing thieno-pyridazine. Trifluoromethyl groups improve metabolic stability but increase lipophilicity.

Structural Analog 2: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

  • Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. thieno-pyridazine).
  • Key Substituents: 3-Fluorophenyl-chromenone at position 1. Fluoroacetamide at position 4.
  • Implications: Pyrimidine cores favor hydrogen bonding due to additional nitrogen atoms. Chromenone substituents may confer fluorescence properties or enhanced target binding.

Structural Analog 3: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester ()

  • Core Structure : Pyrrolo[1,2-b]pyridazine.
  • Key Substituents :
    • 2,3-Difluoro-4-iodophenylmethyl at position 1.
    • 2-Methylpropyl ester at position 3.
  • Implications :
    • Iodine substituents may enhance halogen bonding but increase molecular weight.
    • Bulky esters (e.g., 2-methylpropyl) could prolong half-life compared to ethyl esters.

Research Findings and Implications

  • Ethyl carboxylate esters (target compound) are less lipophilic than methylpropyl esters (Analog 3), which could influence bioavailability .
  • Substituent Effects :
    • The 3,4-dimethoxyphenyl group (target compound) may enhance solubility compared to halogenated aryl groups (Analogs 1, 3) but reduce metabolic stability due to methoxy demethylation pathways.
    • Fluorophenyl groups (common in all compounds) are often used to modulate potency and selectivity in drug design.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted acetamides with thienopyridazine precursors. A critical step is the cyclization of intermediates under acidic or basic conditions, as demonstrated in pyridazine derivative syntheses (e.g., using hydrazine or thiourea for ring closure) . For example, ethyl 5-amino-3,4-diphenyl-pyrrolo[2,3-c]pyridazine-6-carboxylate analogues are synthesized via cyclization of cyano-pyridazinones, followed by functionalization with fluorophenyl and dimethoxyphenyl groups . Key reagents include chloroacetyl chloride for amide bond formation and palladium catalysts for cross-coupling reactions involving fluorophenyl moieties .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are critical. For instance:

  • ¹H NMR identifies protons on the 4-fluorophenyl (δ ~7.2–7.5 ppm) and 3,4-dimethoxyphenyl (δ ~3.8–4.0 ppm for methoxy groups) substituents.
  • ¹³C NMR confirms the carbonyl (C=O) at δ ~165–170 ppm and the thienopyridazine core carbons.
  • 19F NMR detects the fluorine atom (δ ~-110 to -115 ppm) . Purity is assessed via HPLC (≥95%) using a C18 column and acetonitrile/water gradient .

Q. What are the key structural features influencing reactivity?

  • The thieno[3,4-d]pyridazine core enables π-π stacking interactions and hydrogen bonding, critical for biological activity.
  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl acetamido moiety modulates electron density, affecting nucleophilic substitution reactions .
  • The ethyl carboxylate improves solubility in polar solvents, facilitating downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under flow chemistry conditions?

Flow chemistry offers precise control over reaction parameters. A Design of Experiments (DoE) approach is recommended:

  • Variables : Temperature (50–120°C), residence time (10–60 min), and reagent stoichiometry (1:1 to 1:2).
  • Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For example, a study on diphenyldiazomethane synthesis achieved 85% yield by optimizing flow rate and temperature .
  • Inline analytics (e.g., UV-Vis monitoring) enable real-time adjustments to prevent byproduct formation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Methodological strategies include:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the fluorophenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, independent studies) to identify outliers due to impurities or solvent effects .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes like kinases or GPCRs. The fluorophenyl group often occupies hydrophobic pockets, while the acetamido moiety forms hydrogen bonds .
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .
  • Quantum Mechanical (QM) calculations (Gaussian 09) evaluate electronic effects of substituents on reactivity .

Q. How to assess purity and stability under varying storage conditions?

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. Monitor degradation via HPLC and LC-MS.
  • Forced degradation : Expose to heat (80°C), light (UV, 254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradation products .
  • Crystallography : Single-crystal X-ray diffraction confirms structural integrity post-storage .

Methodological Notes

  • Data validation : Cross-check spectral data with PubChem entries and independent syntheses .
  • Ethical compliance : All biological studies must adhere to institutional guidelines for in vitro research .

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